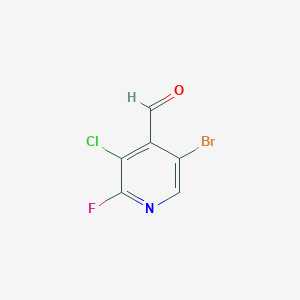

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde

Description

Properties

IUPAC Name |

5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMKGCGJRNUGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)Cl)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often starts from substituted aminopyridines or nitropyridines such as 2-amino-4-picoline or 2-hydroxy-5-nitro-6-picoline. These precursors are chosen for their positions of functional groups that allow regioselective halogenation and subsequent transformations.

Halogenation via Bromination and Chlorination

Bromination is typically carried out using bromine or brominating agents like N-bromosuccinimide (NBS) in the presence of catalysts or under acidic conditions. For example, bromination of aminopyridines or nitropyridines in acetonitrile with phosphorus tribromide or bromine sources at elevated temperatures (110–130 °C) yields brominated intermediates with high selectivity and yields (~90%).

Chlorination can be introduced simultaneously or sequentially using phosphorus pentachloride or other chlorinating agents under controlled conditions. The use of mixed halogenating reagents enables the installation of chlorine and bromine substituents on the pyridine ring.

Fluorination via Improved Blaz-Schiemann Reaction

Representative Synthetic Route Example

This route exemplifies the stepwise halogenation and functionalization strategy employed for preparing the target compound or closely related analogs.

Reaction Conditions and Optimization

- Temperature Control: Critical during diazotization and fluorination steps to prevent decomposition or side reactions.

- Solvent Choice: Acetonitrile is commonly used for bromination; anhydrous hydrogen fluoride is essential for fluorination.

- Catalysts and Additives: Use of Raney nickel for hydrogenation in some nitro to amino reductions; sodium bicarbonate for neutralization after halogenation.

- Reaction Time: Typically 3 hours for halogenation steps; 30 min to 1 hour for fluorination.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|---|

| Bromination | Electrophilic halogenation | Br2 or NBS, PBr3 | 110–130 °C, 3 h | Brominated aminopyridine | ~90 |

| Amination (if starting from nitro) | Catalytic hydrogenation | Raney Ni, H2, MeOH | 40 psi, RT, 5 h | Aminopyridine | ~90 |

| Diazotization & Fluorination | Improved Blaz-Schiemann | NaNO2, HF (anhydrous) | -78 °C to 70 °C | Fluoropyridine | ~85 |

| Aldehyde introduction | Oxidation | SeO2 or MnO2 | Reflux or controlled temp | Pyridine-4-carbaldehyde | Variable |

Research Findings and Industrial Relevance

- The improved Blaz-Schiemann fluorination method significantly reduces harsh conditions and improves yields, making it industrially viable.

- Careful optimization of solvent, temperature, and reagent equivalents enhances selectivity and reduces byproducts.

- The multi-halogenated pyridine intermediates serve as versatile building blocks for pharmaceuticals and advanced materials.

- The overall synthetic approach is scalable and adaptable for producing various halogenated pyridine aldehydes with tailored substitution patterns.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the pyridine ring participate in nucleophilic substitutions under specific conditions. The reactivity hierarchy (Br > Cl > F) is influenced by the electron-withdrawing effects of the fluorine and aldehyde groups.

Key Reactions and Conditions

Mechanistic Insights :

-

Bromine substitution is favored due to its lower bond dissociation energy compared to chlorine.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like KF facilitate dehalogenation .

Cross-Coupling Reactions

The bromine atom is pivotal in palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl and functionalized derivatives.

Suzuki-Miyaura Coupling

Key Observations :

-

Electron-deficient boronic acids (e.g., 4-CF₃-phenyl) exhibit higher reactivity due to enhanced transmetallation kinetics .

-

The aldehyde group remains intact under these conditions, enabling post-coupling functionalization.

Aldehyde Functionalization

The aldehyde group undergoes condensation, reduction, and oxidation reactions:

Reaction Pathways

Notable Example :

-

Reductive amination with benzylamine produces a Schiff base, which is reduced to a secondary amine (yield: 89%) .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs electrophiles to specific positions:

Nitration and Sulfonation

| Reaction | Conditions | Major Product | Regioselectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 6-Nitro derivative | Para to aldehyde | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 5-Sulfo derivative | Meta to chlorine |

Regiochemical Control :

Radical Reactions

Under photochemical or thermal initiation, the bromine atom participates in radical-mediated transformations:

Decarboxylative Bromination

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acrylic acid | AIBN, NBS, CCl₄, 70°C | 5-Vinyl-3-chloro-2-fluoropyridine | 63% |

Mechanism :

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Activities

Pyridine derivatives, including 5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde, have demonstrated promising antimicrobial and antiviral activities. Research indicates that compounds with similar structures exhibit effective inhibition against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans . The presence of halogen substituents in the pyridine ring enhances biological activity, making these compounds suitable candidates for developing new antibiotics or antifungal agents.

Drug Discovery

The compound serves as a molecular scaffold in drug discovery, particularly for synthesizing active pharmaceutical ingredients (APIs). Its unique electronic properties, influenced by the bromine and fluorine substituents, facilitate reactions such as nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki coupling) . These reactions are crucial for developing inhibitors targeting various diseases, including cancer and viral infections.

Synthesis of Novel Compounds

Pyridine Derivatives

This compound can be utilized to synthesize a variety of novel pyridine derivatives with enhanced biological activities. For example, studies have shown that derivatives synthesized through palladium-catalyzed reactions exhibit significant anti-thrombolytic properties and antibacterial effects . The ability to modify the pyridine ring by introducing different functional groups allows for the exploration of structure-activity relationships (SAR) that can lead to more potent compounds.

Case Study: Synthesis via Suzuki Coupling

A notable case study involved the synthesis of novel pyridine-based derivatives through Suzuki coupling reactions using this compound as a starting material. The resulting compounds were evaluated for their biological activities, revealing promising results against bacterial strains and potential applications in treating thrombotic disorders .

Material Science

Organic Electronics

In material science, this compound plays a role in the development of organic electronic materials. Its aromatic nature and electron-deficient character make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The compound can be used as a building block to create advanced materials with tailored electronic properties.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial and antiviral activities; drug discovery as an API scaffold. |

| Synthesis of Compounds | Synthesis of novel pyridine derivatives with enhanced biological activities through cross-coupling. |

| Material Science | Development of organic electronic materials for OLEDs and OPVs. |

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde largely depends on its application. In pharmaceutical research, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards molecular targets, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Halogenated pyridine carbaldehydes exhibit distinct physicochemical and reactivity profiles based on substituent positions. Below is a detailed comparison of 5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde with its structural analogs:

Table 1: Structural and Commercial Properties of Selected Analogs

*Similarity scores (0–1 scale) based on structural alignment algorithms .

Key Comparative Analysis:

a. Substituent Positioning and Electronic Effects

- Target Compound: The 2-fluoro and 3-chloro groups create an electron-deficient pyridine ring, activating the aldehyde at position 4 toward nucleophilic attack.

- HF-4820 : With Br at 5, Cl at 2, and F at 3, the electronic environment differs significantly. The 2-Cl group may exert stronger electron-withdrawing effects compared to 3-Cl in the target, reducing aldehyde reactivity .

- CAS 73583-37-6 : Lacks the aldehyde group but shares Br/Cl/F positions with HF-4820. This highlights the critical role of the formyl group in conjugation and reactivity.

b. Crystallographic and Stability Data

- The target compound’s analogs, such as 5-bromo-2-chloropyrimidin-4-amine, exhibit planar aromatic rings and hydrogen-bonded supramolecular networks (e.g., N–H···N interactions) . Similar studies on the target could reveal halogen bonding (Br/Cl···N/O) influencing crystal packing and stability.

- Software like SHELXL and ORTEP-III are widely used for refining and visualizing such structures, ensuring accurate bond-length and angle measurements .

d. Reactivity Trends

- Electron-withdrawing halogens meta and para to the aldehyde group (as in the target) enhance electrophilicity, favoring reactions with amines or hydrazines. In contrast, ortho-substituted analogs (e.g., HF-0144) may exhibit steric hindrance.

Biological Activity

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde is a heterocyclic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring with a carbaldehyde functional group. The presence of halogen substituents (bromine, chlorine, and fluorine) enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for various biological applications .

This compound acts primarily as an electrophile. It can react with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction may lead to the inhibition of enzymatic activities or disruption of cellular processes, contributing to its biological effects. The specific pathways through which this compound exerts its effects remain to be fully elucidated but are likely similar to those observed in related pyridine derivatives.

Biological Activities

While specific biological activities of this compound are not extensively documented, related compounds have demonstrated various pharmacological activities:

- Antimicrobial Activity : Similar pyridine derivatives have shown potential antimicrobial properties, making them candidates for further exploration in treating infections.

- Anticancer Properties : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For example, studies on related fluorinated pyridines have indicated enhanced cytotoxicity against various cancer cell lines .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other halogenated pyridine derivatives. The following table summarizes the activity of selected analogs:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-Bromo-2-fluoropyridine | Structure | Antiviral (pMIC 50 = 7.8) |

| 5-Chloro-3-fluoropyridine | Structure | Antimicrobial |

| 5-Iodo-3-chloropyridine | Structure | Cytotoxic |

| 5-Bromo-3-chloro-2-fluoropyridine | Structure | Under Investigation |

Case Studies

- Antiviral Activity Assessment : A study investigated the antiviral effects of various pyridine derivatives, noting that compounds with ortho-substituted halogens exhibited improved activity compared to their unsubstituted counterparts. The pMIC values indicated that modifications at the 2-position significantly enhance antiviral potency .

- Anticancer Studies : Research focusing on fluorinated pyridine compounds demonstrated that certain substitutions led to increased cytotoxicity against breast and lung cancer cell lines. These findings suggest that similar modifications on this compound may yield promising anticancer agents .

Q & A

Q. Table 1: Key Synthetic Intermediates for this compound

| Intermediate | Role | Reference Method |

|---|---|---|

| 5-Bromo-2-fluoropyridine | Core halogenation precursor | Halogen exchange |

| 3-Chloro-4-nitropyrimidine | Nitro reduction to amine | SnCl/HCl |

| 2-Chloro-5-fluoro-pyridine-4-carbaldehyde | Structural analog | CAS 884494-54-6 |

Q. Table 2: Recommended Analytical Parameters

| Technique | Parameters | Application |

|---|---|---|

| -NMR | δ -120 to -140 ppm (CF groups) | Fluorine position confirmation |

| HPLC | C18 column, 70:30 MeOH:HO | Purity assessment (>98%) |

| X-ray | R.m.s. deviation <0.1 Å | Crystal structure validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.